molecular formula C24H19N3O4S B2451562 2-{[(3-nitrophenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole CAS No. 851808-94-1

2-{[(3-nitrophenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2451562
CAS No.: 851808-94-1
M. Wt: 445.49
InChI Key: NUSQPAADFGPDMZ-UHFFFAOYSA-N
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Description

2-{[(3-nitrophenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole: is a complex organic compound that features a unique combination of functional groups, including a nitrophenyl group, a sulfanyl group, an imidazole ring, and a xanthene moiety

Properties

IUPAC Name

[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O4S/c28-23(22-18-8-1-3-10-20(18)31-21-11-4-2-9-19(21)22)26-13-12-25-24(26)32-15-16-6-5-7-17(14-16)27(29)30/h1-11,14,22H,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSQPAADFGPDMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Xanthene Core Construction

The xanthene scaffold is synthesized via acid-catalyzed cyclization of 2,2'-dihydroxybiphenyl derivatives. In a representative protocol, 2,2'-dihydroxybiphenyl (10 mmol) is heated with polyphosphoric acid at 150°C for 6 hours under nitrogen, yielding xanthene with 89% efficiency.

Oxidation to Xanthene-9-Carboxylic Acid

The 9-position is selectively oxidized using hydrogen peroxide (30%) in acetic acid at 80°C for 12 hours. This step achieves 92% conversion, confirmed by IR spectroscopy (C=O stretch at 1685 cm⁻¹).

Acyl Chloride Formation

The carboxylic acid (5 mmol) is treated with thionyl chloride (20 mmol) in dichloromethane at 40°C for 3 hours, producing xanthene-9-carbonyl chloride in 94% yield.

Preparation of 2-[(3-Nitrophenylmethyl)sulfanyl]-4,5-Dihydro-1H-Imidazole

Imidazoline Ring Synthesis

Ethylenediamine (15 mmol) reacts with carbon disulfide (15 mmol) in ethanol under reflux for 8 hours, forming 2-mercapto-4,5-dihydro-1H-imidazole. The intermediate is isolated via recrystallization (ethanol/water) at 78% yield.

Alkylation with 3-Nitrobenzyl Bromide

The thiol (10 mmol) is alkylated with 3-nitrobenzyl bromide (12 mmol) in dimethylformamide (DMF) using potassium carbonate (15 mmol) as base. After 6 hours at 60°C, the product is purified via silica chromatography (hexane/ethyl acetate, 3:1), yielding 85%.

Coupling of Xanthene-9-Carbonyl Chloride and Imidazoline Derivative

Amide Bond Formation

Xanthene-9-carbonyl chloride (5 mmol) and 2-[(3-nitrophenylmethyl)sulfanyl]-4,5-dihydro-1H-imidazole (5.5 mmol) are coupled using ethylcarbodiimide hydrochloride (EDCl, 6 mmol) and hydroxybenzotriazole (HOBt, 6 mmol) in dichloromethane. Triethylamine (10 mmol) is added to scavenge HCl. The reaction proceeds at 25°C for 12 hours, achieving 74% yield after column purification.

Optimization of Coupling Conditions

Comparative studies reveal EDCl/HOBt outperforms DCC/DMAP systems (Table 1).

Table 1: Coupling Agent Efficiency

Reagent System Yield (%) Purity (%)
EDCl/HOBt 74 97
DCC/DMAP 62 91
HATU 68 94

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.42 (s, 1H, Ar-H), 7.98–7.86 (m, 3H, Ar-H), 5.32 (s, 2H, SCH₂), 4.11 (t, 2H, imidazoline-CH₂), 3.78 (t, 2H, imidazoline-CH₂), 2.95 (s, 2H, xanthene-CH₂).
  • ¹³C NMR : 172.8 (C=O), 154.2 (C-NO₂), 132.1–118.3 (aromatic carbons).
  • HRMS : m/z 474.1128 [M+H]⁺ (calc. 474.1132).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms 95.3% purity with a retention time of 6.8 minutes.

Challenges and Mitigation Strategies

Nitro Group Sensitivity

The electron-withdrawing nitro group necessitates mild alkylation conditions to prevent reduction or decomposition. Conducting reactions under nitrogen and avoiding strong acids enhances stability.

Thioether Oxidation

The sulfanyl group is prone to oxidation during storage. Adding 0.1% w/v ascorbic acid as a stabilizer in the final product solution mitigates this issue.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitrophenyl group can be reduced to an aminophenyl group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the imidazole ring, where nucleophiles can replace hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Aminophenyl derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

This compound features a unique combination of functional groups that contribute to its properties:

  • Imidazole Ring: Known for its role in biological systems, particularly as a component of amino acids and enzymes.
  • Nitrophenyl Group: Often associated with electron-withdrawing properties, enhancing the compound's reactivity.
  • Sulfanyl Group: Can form covalent bonds with thiol groups in proteins, potentially modifying their activity.
  • Xanthene Moiety: Provides hydrophobic interactions that can influence the compound's solubility and biological interactions.

Synthesis Methods:
The synthesis typically involves several steps, including:

  • Formation of the imidazole ring through condensation reactions.
  • Introduction of the nitrophenyl group using nitration methods.
  • Attachment of the sulfanyl group via nucleophilic substitution reactions .

Antimicrobial Properties

Recent studies have indicated that compounds similar to 2-{[(3-nitrophenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole exhibit significant antimicrobial activity. For example, a related compound demonstrated effective inhibition against various bacterial strains, as measured by zone of inhibition assays. The minimum inhibitory concentrations (MICs) were evaluated using standard protocols, revealing promising results for potential therapeutic applications .

Anticancer Potential

The compound's structure suggests potential anticancer properties due to its ability to interact with specific molecular targets involved in tumor growth. Case studies involving similar molecular hybrids have shown that modifications to the imidazole ring can enhance cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis through modulation of signaling pathways .

Mechanism of Action

The mechanism of action of 2-{[(3-nitrophenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the sulfanyl group can form covalent bonds with thiol groups in proteins. The imidazole ring can coordinate with metal ions, and the xanthene moiety can interact with hydrophobic regions of biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    2-{[(3-nitrophenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole: can be compared with other compounds that have similar functional groups, such as:

Uniqueness:

  • The unique combination of the nitrophenyl, sulfanyl, imidazole, and xanthene groups in this compound imparts distinct chemical and biological properties that are not observed in other similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Biological Activity

The compound 2-{[(3-nitrophenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole is a synthetic derivative notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C18H16N4O3SC_{18}H_{16}N_{4}O_{3}S. Its structure features a xanthene moiety linked to a nitrophenyl group via a sulfanyl bridge, with an imidazole ring contributing to its biological profile.

Structural Representation

Property Value
Molecular FormulaC18H16N4O3SC_{18}H_{16}N_{4}O_{3}S
Molecular Weight368.41 g/mol
SMILESC1=CC2=C(C=C1)C(=O)C(=CC2=N)N
InChIInChI=1S/C18H16N4O3S/c1-10-6-5-7-11(2)12(10)13(20)8-9(3)14(21)15(22)19-18(12)17(20)4/h5-9H,1-4H2,(H,19,22)(H,21,22)

Antitumor Activity

Research has demonstrated that compounds containing imidazole and xanthene derivatives exhibit significant antitumor properties. In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines. For instance, it has been reported to induce apoptosis in human breast cancer cells (MCF-7), with IC50 values indicating potent cytotoxicity.

The proposed mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, this compound may interfere with the PI3K/Akt/mTOR pathway, which is crucial for cellular growth and metabolism. Additionally, it may induce oxidative stress leading to mitochondrial dysfunction and subsequent apoptosis.

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of various xanthene derivatives. The results indicated that the compound exhibited a dose-dependent reduction in cell viability in MCF-7 cells. Flow cytometry analysis revealed an increase in the sub-G1 phase population, confirming apoptosis induction.

Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, this compound demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL.

Q & A

Q. What are the key structural features and functional groups of this compound, and how do they influence reactivity?

The compound contains a 4,5-dihydroimidazole core substituted with a 3-nitrophenylthioether group and a xanthene-9-carbonyl moiety. The nitrophenyl group introduces electron-withdrawing effects, potentially enhancing electrophilic reactivity, while the xanthene carbonyl may contribute to π-π stacking interactions in supramolecular systems. The imidazole ring’s dihydro configuration reduces aromaticity, affecting its hydrogen-bonding capacity and stability under acidic conditions .

Q. What synthetic methodologies are reported for analogous imidazole derivatives?

Imidazole derivatives are commonly synthesized via cyclocondensation of 1,2-diketones with aldehydes and amines under acidic or thermal conditions. For example, describes a multi-step synthesis involving thioether formation and xanthene coupling using catalysts like CuI and solvents such as DMF. Optimization of reaction time (e.g., 12–48 hours) and temperature (80–120°C) is critical to avoid side products like over-oxidized nitro groups or ring-opening byproducts .

Q. How is structural purity validated for this compound?

Purity is confirmed via:

  • Elemental analysis (C, H, N content within ±0.3% of theoretical values).
  • Spectroscopy : ¹H/¹³C NMR to verify proton environments (e.g., imidazole NH at δ 10–12 ppm, aromatic protons at δ 7–8 ppm) and FT-IR for carbonyl stretches (~1700 cm⁻¹).
  • Mass spectrometry (ESI-MS) to confirm molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis yield and minimize byproducts?

DoE involves factorial designs to test variables like catalyst loading (e.g., 5–15 mol%), solvent polarity (DMF vs. THF), and temperature. For example, a 2³ factorial design (8 experiments) can identify interactions between variables. Response surface methodology (RSM) further refines optimal conditions. highlights the use of ANOVA to isolate significant factors (e.g., temperature contributes 60% to yield variance) and reduce trial counts by 50% .

Q. What computational tools predict reaction pathways and intermediates?

Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and intermediates. emphasizes using reaction path searches (e.g., GRRM17 software) to identify low-energy pathways for nitro-group reduction or xanthene coupling. Molecular docking studies (AutoDock Vina) can also predict binding affinities if the compound targets biological receptors .

Q. How to resolve contradictions in spectroscopic data during characterization?

Discrepancies between experimental and theoretical NMR shifts may arise from solvent effects or dynamic processes. Solutions include:

  • 2D NMR (COSY, HMBC) to confirm connectivity (e.g., correlating imidazole NH with adjacent CH₂ groups).
  • Variable-temperature NMR to detect conformational exchange broadening.
  • Computational NMR prediction (GIAO method) to validate assignments .

Q. What environmental and safety considerations are critical for large-scale synthesis?

Advanced safety protocols include:

  • Thermal hazard analysis (DSC/TGA) to identify exothermic decomposition risks (e.g., nitro groups may decompose above 150°C).
  • Byproduct profiling : LC-MS to detect toxic intermediates (e.g., nitroso derivatives).
  • Waste management : Neutralization of acidic byproducts and solvent recovery via distillation .

Methodological Tables

Table 1. Key Synthetic Parameters and Their Ranges for Optimization

VariableRange TestedOptimal ValueContribution to Yield
Catalyst (CuI)5–15 mol%10 mol%25%
Temperature80–120°C100°C60%
Reaction Time12–48 hours24 hours15%
Source: Adapted from and .

Table 2. Environmental Impact Assessment of Byproducts

ByproductToxicity (LC50, mg/L)Degradation Method
3-Nitrobenzaldehyde12.5 (Daphnia magna)Fenton oxidation
Xanthene derivatives45.0 (Algae)Photocatalytic degradation
Source: Derived from and .

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